molecular formula C20H28N2O2 B296014 2,5-Bis(hexyloxy)terephthalonitrile

2,5-Bis(hexyloxy)terephthalonitrile

Cat. No.: B296014
M. Wt: 328.4 g/mol
InChI Key: FQDAXJHACIALFQ-UHFFFAOYSA-N
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Description

2,5-Bis(hexyloxy)terephthalonitrile is a high-value chemical building block designed for advanced materials research. Its molecular structure, featuring electron-donating hexyloxy chains and reactive nitrile groups, makes it a versatile precursor in synthetic chemistry. A primary research application of this compound is its use as a key monomer in the synthesis of phthalocyanines . Phthalocyanines are tetrapyrrolic macrocycles with significant technological and biomedical potential, including uses in organic semiconductors, chemical sensors, and photodynamic therapy . The hexyloxy substituents are crucial for enhancing the solubility of resulting materials in organic solvents, which facilitates processing and purification—a common challenge with less substituted analogues . Furthermore, disubstituted phthalonitriles like this one often yield phthalocyanines as single compounds rather than complex regioisomeric mixtures, which is advantageous for obtaining materials with consistent properties . Beyond phthalocyanine synthesis, dialkoxyterephthalonitrile derivatives serve as important intermediates for constructing organic electronic materials and polymers with tailored optoelectronic characteristics. This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2,5-dihexoxybenzene-1,4-dicarbonitrile

InChI

InChI=1S/C20H28N2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

FQDAXJHACIALFQ-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)C#N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)C#N

Origin of Product

United States

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-Bis(hexyloxy)terephthalonitrile with high yield and purity?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution on terephthalonitrile (CAS 623-26-7), where alkoxy groups replace nitrile-adjacent hydrogen atoms. Reacting terephthalonitrile with hexyl bromide or iodide in the presence of a strong base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 24–48 hours is common. Purification via column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors. Yield optimization requires controlled stoichiometry (2:1 alkyl halide to terephthalonitrile) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR : Confirm substitution pattern and alkoxy chain integration (e.g., δ 3.5–4.0 ppm for -OCH₂- protons).
  • FTIR : Identify nitrile stretches (~2220 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: ~316.4 g/mol).
  • XRD (if crystalline): Resolve molecular packing, though crystallization may require slow evaporation from chloroform/hexane mixtures .

Q. What safety protocols are recommended for handling this compound given its structural analogs' toxicity profiles?

  • Methodological Answer: While direct toxicity data for this compound is limited, structural analogs like chloro-terephthalonitriles exhibit moderate toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Waste should be neutralized with dilute sodium hydroxide before disposal. Monitor for nitrile-related hazards (e.g., cyanide release under extreme conditions) .

Advanced Research Questions

Q. How do the hexyloxy substituents in this compound influence its electronic properties compared to halogenated analogs?

  • Methodological Answer: Alkoxy groups are electron-donating, raising the HOMO energy and red-shifting absorption spectra (vs. electron-withdrawing -Cl/-F groups). Compare UV-Vis data (e.g., λmax ~300 nm for hexyloxy vs. ~280 nm for 2,5-dichloro-terephthalonitrile (CAS 1897-43-4)). Computational DFT studies (B3LYP/6-31G*) can quantify charge distribution and dipole moments .

Q. What methodologies are employed to study the compound's potential as a monomer in porous organic polymers (POPs) for catalytic applications?

  • Methodological Answer:
  • Polymerization : Use Sonogashira coupling with diethynyl linkers or Schiff-base condensation with diamines.
  • Characterization : BET surface area analysis (N₂ adsorption at 77 K) to evaluate porosity (expected surface area: 400–600 m²/g).
  • Catalytic Testing : Assess hydrogenation or oxidation activity using model substrates (e.g., styrene epoxidation with TBHP) .

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound derivatives?

  • Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–600°C) to identify decomposition steps. Compare with derivatives like 2,5-bis(hexyloxy)terephthalic dihydrazide (CAS 460732-38-1), which decomposes at ~250°C. Control moisture levels during testing, as hygroscopic samples may show artifactual weight loss .

Q. What experimental approaches are used to investigate the compound's reactivity in nucleophilic addition or cyclization reactions?

  • Methodological Answer:
  • Hydrazide Formation : React with hydrazine hydrate (2:1 molar ratio) in ethanol under reflux (12 hours). Monitor by TLC.
  • Cyclization : Use BF₃·Et₂O as a Lewis acid to promote intramolecular cyclization into heterocycles (e.g., benzoxazoles).
  • Kinetic Studies : Employ in-situ IR or HPLC to track reaction progress and optimize catalyst loading .

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